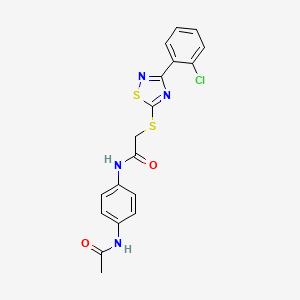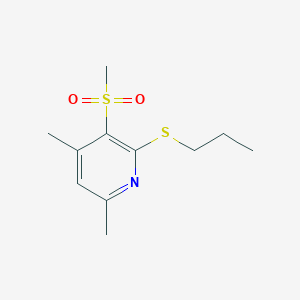
3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMSO and has been used as a solvent in various laboratory experiments.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including the regulation of acid-base balance. By inhibiting carbonic anhydrase, this compound can alter the pH of the cellular environment, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific experimental conditions. This compound has been shown to inhibit the growth of various cancer cells, reduce inflammation, and improve the symptoms of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase, its ability to alter the pH of the cellular environment, and its unique chemical properties. The limitations of using this compound include its potential toxicity, the need for specialized equipment and expertise to handle it safely, and the limited availability of the compound.
Future Directions
There are several future directions for research involving 3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. These include the development of novel drugs based on this compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its biochemical and physiological effects in different experimental conditions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other cellular components.
In conclusion, this compound is a unique chemical compound that has been extensively used in scientific research. This compound has potent inhibitory activity against carbonic anhydrase and has been used in the development of novel drugs for the treatment of various diseases. Future research involving this compound is needed to fully understand its potential as a therapeutic agent and its biochemical and physiological effects in different experimental conditions.
Synthesis Methods
The synthesis of 3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 3,5-difluoroaniline in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite, and the final compound is obtained after purification.
Scientific Research Applications
3,5-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of various enzymes, including carbonic anhydrase, and has been used in the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
3,5-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O3S/c1-6-14-10(18-15-6)5-13-19(16,17)9-3-7(11)2-8(12)4-9/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVSADBELWNUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)





![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)
![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)


![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)
![3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B2443161.png)

